molecular formula C26H32N4O2 B611784 VUF14862 CAS No. 2223023-78-5

VUF14862

Katalognummer: B611784
CAS-Nummer: 2223023-78-5
Molekulargewicht: 432.57
InChI-Schlüssel: LLWILWMTGDKHQL-PMSNSPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VUF14862 is a robust and fatigue-resistant photoswitchable GPCR antagonist.

Wissenschaftliche Forschungsanwendungen

The compound VUF14862 has garnered attention in scientific research, particularly for its potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Cancer Research

This compound has shown promise in inhibiting specific cancer cell growth, particularly through its interaction with key molecular targets.

  • Mechanism of Action : this compound targets vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By inhibiting this receptor, this compound can potentially reduce tumor growth and metastasis.
  • Case Study : In a study examining new thieno[2,3-d]pyrimidines, it was found that compounds similar to this compound exhibited strong anti-VEGFR-2 activity with IC50 values indicating effective inhibition of cancer cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative showed an IC50 value of 0.084 µM against VEGFR-2, demonstrating significant potential for further development as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinities of this compound and its derivatives to VEGFR-2.

  • Binding Affinity : The binding energies calculated during these studies suggest that this compound derivatives have favorable interactions with the VEGFR-2 binding site, which could lead to enhanced therapeutic efficacy .

Pharmacological Studies

Pharmacological evaluations have focused on the compound's ability to induce apoptosis in cancer cells.

  • Apoptosis Induction : Research indicates that this compound can promote apoptosis by modulating key proteins involved in the apoptotic pathway. Increases in pro-apoptotic factors like BAX and decreases in anti-apoptotic factors like Bcl-2 were observed, alongside elevated levels of caspases that are critical for the execution phase of apoptosis .

Potential Antiviral Applications

Emerging studies suggest that compounds related to this compound may also exhibit antiviral properties.

  • Mechanism Exploration : While primarily studied for its anticancer effects, the potential for antiviral activity against pathogens like SARS-CoV-2 is being explored. The structural similarities with other antiviral agents suggest a possible role in inhibiting viral replication .
CompoundTargetIC50 Value (µM)Cell LineEffect
This compound Derivative AVEGFR-20.084MCF-7Anti-proliferative
This compound Derivative BVEGFR-20.081HepG2Induces apoptosis

Table 2: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Reference Compound
This compound Derivative A-22.71Sorafenib
This compound Derivative B-21.77Sorafenib

Eigenschaften

CAS-Nummer

2223023-78-5

Molekularformel

C26H32N4O2

Molekulargewicht

432.57

IUPAC-Name

(3-((4-(trans-3-(piperidin-1-yl)cyclobutoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C26H32N4O2/c31-26(30-15-4-5-16-30)20-7-6-8-22(17-20)28-27-21-9-11-24(12-10-21)32-25-18-23(19-25)29-13-2-1-3-14-29/h6-12,17,23,25H,1-5,13-16,18-19H2/b28-27+/t23-,25-

InChI-Schlüssel

LLWILWMTGDKHQL-PMSNSPATSA-N

SMILES

O=C(C1=CC=CC(/N=N/C2=CC=C(O[C@H]3C[C@H](N4CCCCC4)C3)C=C2)=C1)N5CCCC5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

VUF14862;  VUF-14862;  VUF 14862

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF14862
Reactant of Route 2
Reactant of Route 2
VUF14862
Reactant of Route 3
Reactant of Route 3
VUF14862
Reactant of Route 4
VUF14862
Reactant of Route 5
VUF14862
Reactant of Route 6
VUF14862

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.